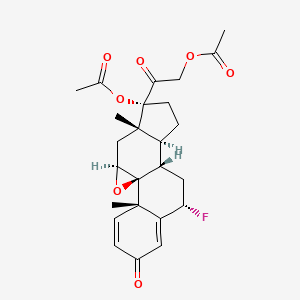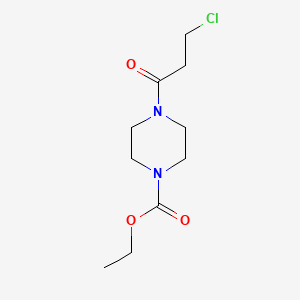
(4R)-1,3-thiazinane-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1,3-thiazinane-2,4-dicarboxylic acid is a chiral compound with a unique structure that includes a thiazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,3-thiazinane-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a diacid derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow reactors to ensure consistent product quality and yield. The use of continuous flow chemistry allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1,3-thiazinane-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
(4R)-1,3-thiazinane-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-1,3-thiazinane-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-1,3-thiazinane-2,4-dicarboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
1,3-thiazolidine-2,4-dicarboxylic acid: A structurally related compound with a thiazolidine ring instead of a thiazinane ring.
Uniqueness
(4R)-1,3-thiazinane-2,4-dicarboxylic acid is unique due to its specific chiral configuration and the presence of the thiazinane ring. This configuration can lead to distinct reactivity and interactions compared to its enantiomer or other related compounds.
Propiedades
Número CAS |
688735-57-1 |
|---|---|
Fórmula molecular |
C6H9NO4S |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
(4R)-1,3-thiazinane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c8-5(9)3-1-2-12-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4?/m1/s1 |
Clave InChI |
QANKCBUMRYXIRY-SYPWQXSBSA-N |
SMILES isomérico |
C1CSC(N[C@H]1C(=O)O)C(=O)O |
SMILES canónico |
C1CSC(NC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)








![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)

![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
